4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
Description
4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro and dimethoxy groups at positions 4, 2, and 5, respectively. The sulfonamide nitrogen is further functionalized with a 2-methoxyethyl group.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHMGFRCHEVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is dissolved in the solvent, and the 2-methoxyethylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of analogous sulfonamides and related compounds:
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The methoxyethyl group in the target compound likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., ’s compound) . This aligns with findings in , where methoxyethyl-phenoxy boronic acids exhibited potent HDAC inhibition, attributed to improved solubility and target binding . In contrast, the pyridinyl substituent in ’s compound introduces polar aromatic interactions but may reduce membrane permeability compared to the flexible methoxyethyl chain .
Biological Activity Trends :
- ’s compound, with a bulky isopropyl group, demonstrates efficacy in hair growth promotion, suggesting that lipophilic substituents may enhance tissue penetration . However, excessive lipophilicity (e.g., aryl or halogenated groups) could reduce solubility, as seen in ’s analog .
- The methoxyethyl group’s balance of polarity and flexibility may position the target compound for applications in enzyme inhibition (e.g., HDACs or sulfonamide-targeted pathways), though empirical validation is needed .
Structural Alerts and Legal Considerations :
- Compounds with phenethylamine backbones (e.g., 25C-NBOH in ) are regulated due to psychoactive properties, highlighting the importance of core structure in legal classification . The target compound’s sulfonamide backbone avoids this issue, making it more suitable for therapeutic development.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
Biological Activity
4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique combination of chloro, methoxy, and sulfonamide groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
- Molecular Formula : C₁₁H₁₆ClN₁O₅S
- CAS Number : 700862-48-2
- Structure : The compound features a benzenesulfonamide core with additional methoxy and chloro substitutions.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. For this compound, studies have shown moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The mechanism of action typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results suggest:
- Acetylcholinesterase Inhibition : Significant inhibition was observed, indicating potential use in treating conditions like Alzheimer's disease.
- Urease Inhibition : Strong inhibitory effects were noted, suggesting applications in managing infections caused by urease-producing bacteria.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various synthesized sulfonamide derivatives, including this compound, demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis. The study utilized broth dilution methods to determine the Minimum Inhibitory Concentration (MIC) values. -
Enzyme Interaction Analysis :
Fluorescence quenching studies were performed to evaluate the binding interactions between the compound and bovine serum albumin (BSA). The results indicated a high binding affinity, which is critical for assessing pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonamide Group : Mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
- Methoxy Substituents : Enhance lipophilicity and cellular uptake.
- Chloro Group : May influence receptor interactions and stability.
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Chloro-2,5-dimethoxybenzenesulfonamide | Lacks methoxyethyl group | Moderate antibacterial activity |
| 2,5-Dimethoxy-N-(naphthalen-2-yl)benzenesulfonamide | Contains naphthyl group | Enhanced anti-inflammatory effects |
| 4-Chloro-N-(naphthalen-2-yl)benzenesulfonamide | Lacks methoxy groups | Reduced solubility |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a chloro-dimethoxybenzene intermediate with a methoxyethylamine derivative. Key steps include:
- Sulfonamide bond formation : Reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-methoxyethylamine in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to prevent side reactions), and stoichiometric excess of the amine (1.2–1.5 equivalents) .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at 2,5-positions, sulfonamide linkage) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) validate sulfonamide functionality .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonamide coupling?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% through uniform heating .
- Continuous Flow Chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .
- Byproduct Mitigation : Use of molecular sieves or scavenger resins to absorb excess HCl, preventing degradation of acid-sensitive intermediates .
Q. How can crystallographic data resolve ambiguities in molecular structure validation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL) refines bond lengths and angles, resolving conflicts between NMR/IR data (e.g., confirming sulfonamide geometry) .
- Twinned Data Refinement : For challenging crystals, SHELXD/SHELXE pipelines enable robust phasing and electron density mapping .
- Example : A study on a related sulfonamide used SHELX to correct misassigned methoxy group orientations .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophoric elements .
- Dose-Response Profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
Biological and Mechanistic Questions
Q. What biological targets are plausible based on structural motifs?
- Methodological Answer :
- Enzyme Inhibition : The sulfonamide group may target carbonic anhydrases or ALPL (alkaline phosphatase), as seen in DQB, which inhibits ALPL at 2 µM .
- Receptor Interactions : The methoxyethyl side chain could enhance blood-brain barrier penetration, suggesting CNS targets (e.g., serotonin receptors) .
Q. How can computational methods guide the design of derivatives with improved activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
